![molecular formula C17H17N3O3S B2366496 Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate CAS No. 688354-93-0](/img/structure/B2366496.png)
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinazoline moiety, which is known for its broad spectrum of pharmacological activities .
Mechanism of Action
Target of Action
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .
Mode of Action
The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .
Biochemical Pathways
The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Preparation Methods
The synthesis of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate typically involves the reaction of quinazoline derivatives with ethyl acetate and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential bioactive properties.
Biology: The compound has shown significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate can be compared with other quinazoline derivatives, such as:
Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate: This compound also exhibits significant antibacterial activity.
Quinazolinone derivatives: These compounds have been studied for their antimicrobial and anticancer properties.
Indole derivatives: Although structurally different, indole derivatives share similar biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of a quinazoline moiety with a furan ring, which may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBXLYPONKWKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

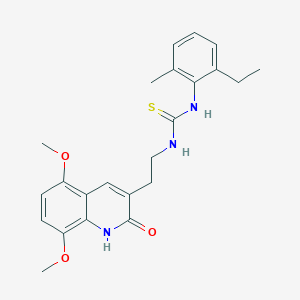
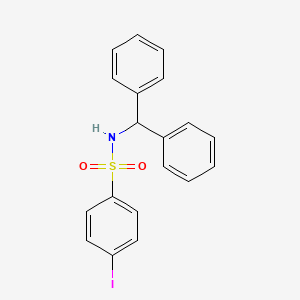
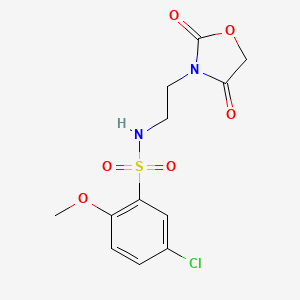
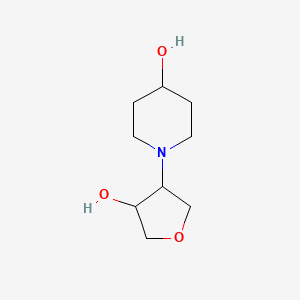
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)
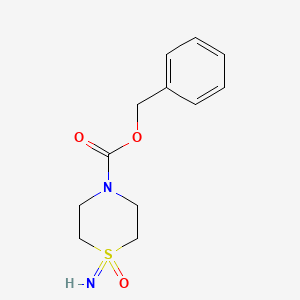
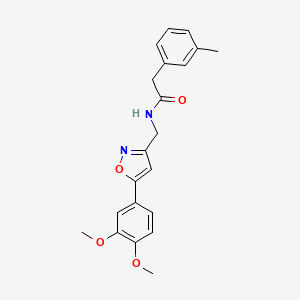
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)
![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
